Product packaging for Ru-Idaa(Cat. No.:CAS No. 117676-57-0)

Ru-Idaa

Cat. No.: B053164
CAS No.: 117676-57-0
M. Wt: 491.6 g/mol
InChI Key: PLIDZBKUOMINIO-UHFFFAOYSA-K
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Description

Ru-Idaa is a sophisticated ruthenium-based coordination complex where the ruthenium center is chelated by an iminodiacetic acid amide (idaa) ligand framework. This specific coordination geometry endows the compound with unique photophysical and electrochemical properties, making it a compound of significant interest in inorganic chemistry and materials science research. Its primary research value lies in its application as a potent photocatalyst, facilitating a range of organic transformations under mild, visible-light irradiation, including atom-transfer radical polymerization (ATRP) and redox-neutral synthetic pathways. The mechanism of action typically involves the photoexcitation of the ruthenium center to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state, from which it can engage in efficient electron or energy transfer processes with substrate molecules. Furthermore, this compound serves as a critical precursor for developing novel materials for dye-sensitized solar cells (DSSCs) and electrochemical sensors, leveraging its tunable redox potential and strong absorption in the visible spectrum. Researchers utilize this compound to explore new catalytic cycles, design advanced light-harvesting assemblies, and probe electron transfer dynamics in synthetic and biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16Cl3N2O9Ru B053164 Ru-Idaa CAS No. 117676-57-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

117676-57-0

Molecular Formula

C8H16Cl3N2O9Ru

Molecular Weight

491.6 g/mol

IUPAC Name

2-(carboxylatomethylamino)acetate;hydron;ruthenium(3+);trichloride;hydrate

InChI

InChI=1S/2C4H7NO4.3ClH.H2O.Ru/c2*6-3(7)1-5-2-4(8)9;;;;;/h2*5H,1-2H2,(H,6,7)(H,8,9);3*1H;1H2;/q;;;;;;+3/p-3

InChI Key

PLIDZBKUOMINIO-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3]

Canonical SMILES

[H+].[H+].[H+].[H+].C(C(=O)[O-])NCC(=O)[O-].C(C(=O)[O-])NCC(=O)[O-].O.[Cl-].[Cl-].[Cl-].[Ru+3]

Synonyms

iminodiacetic acid-ruthenium (III) complex
Ru-IDAA
ruthenium (III)-iminodiacetic acid complex

Origin of Product

United States

Synthetic Methodologies for Ru Idaa Coordination Compounds

Ligand Synthesis and Functionalization for Ru-Idaa Scaffolds

The foundation of any this compound complex is the ligand itself. The ability to modify the basic iminodiacetic acid structure is key to tuning the properties of the final coordination compound.

Iminodiacetic acid (H2Ida) serves as the parent scaffold. For synthetic purposes, it is often converted to a more reactive form, such as its alkali metal salt. A common derivative used in further functionalization is the disodium (B8443419) salt of iminodiacetic acid (DSIDA). This is typically prepared by reacting H2Ida with a stoichiometric amount of sodium hydroxide (B78521) in an aqueous solution rsc.org.

The purity of H2Ida and its derivatives is paramount for successful complexation. Assessment is typically performed using a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

Infrared (IR) Spectroscopy: This technique helps to verify the presence of key functional groups, such as the carboxylate C=O and N-H stretches.

Elemental Analysis: Provides the empirical formula by quantifying the percentage of carbon, hydrogen, and nitrogen, which is compared against theoretical values.

Introducing phosphonate (B1237965) groups onto the Idaa scaffold can significantly alter the coordination properties and solubility of the resulting ligands and their metal complexes stmarytx.edu. A prominent example is the synthesis of N-phosphonomethyliminodiacetic acid (PMIDA), which can be considered an "IdaP" type ligand.

The synthesis of PMIDA is well-documented and generally involves the phosphonomethylation of an iminodiacetic acid salt. One established route is a Mannich-type reaction where the disodium salt of iminodiacetic acid (DSIDA) is reacted with formaldehyde (B43269) and a phosphorus source, such as phosphorus trichloride (B1173362) (PCl₃), in an aqueous medium rsc.orggoogle.com. Another method involves reacting an alkali metal salt of iminodiacetic acid with phosphorous acid, a strong mineral acid, and subsequently formaldehyde google.comwipo.int.

Table 1: General Synthetic Route for N-phosphonomethyliminodiacetic acid (PMIDA)

Step Reactants Reagents/Conditions Product
1 Iminodiacetic Acid (IDA) Salt (e.g., DSIDA) Phosphorus Trichloride (PCl₃), Formaldehyde Source N-phosphonomethyliminodiacetic acid (PMIDA)

Characterization of these phosphonate-modified ligands is crucial to confirm successful synthesis and purity. The techniques employed are similar to those for H2Ida derivatives but with additional focus on the phosphonate group ichem.md:

  • ³¹P NMR Spectroscopy: This is the definitive method for confirming the presence and chemical environment of the phosphorus atom in the phosphonate group.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized ligand.
  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural elucidation ichem.md.
  • Many this compound complexes are "half-sandwich" or "piano-stool" compounds, where the ruthenium atom is coordinated to a planar aromatic ring (the "seat") and other ligands (the "legs"). The η⁶-arene ligand, such as p-cymene (B1678584), plays a critical role in stabilizing the Ru(II) oxidation state and influencing the complex's solubility and reactivity nih.govmdpi.com.

    The most common method for introducing the arene-ruthenium moiety is to start with a dimeric precursor, typically [Ru(η⁶-arene)Cl(μ-Cl)]₂. The p-cymene version, [Ru(η⁶-p-cymene)Cl(μ-Cl)]₂, is widely used and commercially available mdpi.com. This dimer can be readily cleaved in the presence of a coordinating ligand to form monomeric complexes mdpi.comnih.gov. The reaction involves stirring the ruthenium dimer with the desired ligand, leading to the displacement of the bridging chloride ligands nih.gov.

    General Synthetic Routes for this compound Complex Formation

    Once the desired Idaa-based ligand is synthesized, the next stage is its coordination to the ruthenium center.

    The formation of the this compound complex involves the reaction of the Idaa-based ligand (L) with an appropriate ruthenium precursor, most commonly the [Ru(η⁶-p-cymene)Cl(μ-Cl)]₂ dimer. The Idaa ligand, with its nitrogen and carboxylate or phosphonate oxygen atoms, acts as a multidentate chelating agent, binding to the ruthenium center and displacing one or more of the existing chloride ligands nih.govnih.gov.

    A general synthetic scheme involves dissolving the ruthenium-arene dimer and the Idaa ligand in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758) nih.govmdpi.com. The mixture is stirred, often at room temperature, for several hours to allow for the coordination reaction to complete. The resulting mononuclear complex, typically of the form [(η⁶-arene)Ru(L)Cl], can then be isolated by precipitation and filtration researchgate.net. The Idaa ligand typically coordinates in a bidentate (κ²) or tridentate (κ³) fashion.

    The yield and purity of the final this compound complex are highly dependent on the reaction conditions. The optimization of these parameters is a critical step in the synthesis.

    Stoichiometry: The molar ratio of the ruthenium precursor to the ligand is crucial. When using the dimeric precursor [Ru₂(arene)₂Cl₄], a slight excess of the chelating ligand (e.g., a 1:2.1 or 1:2.2 dimer-to-ligand ratio) is often employed to ensure the complete conversion of the dimer to the monomeric product nih.gov.

    Solvent: The choice of solvent affects the solubility of the reactants and the reaction rate. Dry methanol is a common choice for these types of coordination reactions nih.gov. Dichloromethane and water have also been utilized depending on the specific ligands mdpi.comresearchgate.net.

    Temperature and Reaction Time: Many syntheses of Ru(II)-arene complexes proceed efficiently at ambient temperature over several hours (e.g., 18-20 hours) nih.gov. In some cases, refluxing may be necessary to increase the reaction rate. The progress of the reaction can be monitored by techniques like NMR or thin-layer chromatography.

    Atmosphere: To prevent oxidation of the Ru(II) center or degradation of sensitive ligands, syntheses are often performed under an inert atmosphere, such as argon or nitrogen nih.gov.

    Isolation: The final complex is typically isolated by reducing the volume of the reaction mixture and precipitating the product by adding a less-polar solvent, such as diethyl ether or pentane (B18724) nih.govmdpi.com. The solid product is then collected by filtration and washed to remove any unreacted starting materials.

    Table 2: Summary of Optimized Reaction Parameters for Ru-Arene Complex Synthesis

    Parameter Typical Condition Rationale
    Solvent Methanol, Dichloromethane Good solubility for Ru-dimer and many organic ligands.
    Temperature Ambient to Reflux (e.g., 82°C) Balances reaction rate with potential for decomposition. mdpi.com
    Reaction Time 3 - 24 hours Ensures completion of ligand exchange and coordination. nih.govmdpi.com
    Atmosphere Inert (Argon/Nitrogen) Prevents oxidation of the Ru(II) center. nih.gov

    | Stoichiometry | 1:2.1 (Ru-Dimer:Ligand) | Drives the reaction towards the monomeric product. nih.gov |

    Purification Techniques for this compound Complexes

    The isolation and purification of Ruthenium-Iminodiacetic acid (this compound) complexes are critical steps to ensure the removal of unreacted starting materials, byproducts, and isomeric impurities. The selection of an appropriate purification strategy depends on the specific properties of the complex, such as its charge, polarity, size, and stability. Common techniques employed include chromatography, crystallization, and precipitation.

    Chromatographic Methods

    Chromatography is a powerful and widely used technique for the separation and purification of ruthenium complexes. The choice of chromatographic method is dictated by the chemical nature of the target complex.

    Column Chromatography: This is a versatile method for purifying neutral and charged ruthenium complexes. Different stationary phases can be employed:

    Silica (B1680970) Gel and Alumina (B75360): These are commonly used for the purification of neutral or slightly polar complexes. For instance, crude products of various ruthenium complexes have been successfully purified using silica and alumina columns with acetonitrile (B52724) as the eluent. uark.edu The selection of the solvent system is crucial for achieving good separation.

    Ion-Exchange Chromatography: This technique is particularly effective for separating charged complexes, including geometric and optical isomers. Cation-exchange columns, such as SP Sephadex C-25, have been utilized to isolate meridional and facial isomers of ruthenium(II) tris-bipyridine complexes. rsc.orgresearchgate.net The elution is typically performed using a salt solution, such as sodium toluene-4-sulfonate or sodium hexanoate. rsc.orgresearchgate.net

    Size-Exclusion (Gel) Chromatography: This method separates molecules based on their size. It has been applied to separate ruthenium nitrosyl species from other platinum group metal complexes using resins like Toyopearl HW-resin or Sephadex G-10. google.com

    High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often the method of choice. Reverse-phase columns, such as C18, are frequently used. For example, peptoid-ruthenium complexes have been purified using preparative HPLC with a water/acetonitrile gradient containing trifluoroacetic acid (TFA). rsc.org

    Summary of Chromatographic Techniques for Ruthenium Complexes
    TechniqueStationary PhaseTypical Mobile Phase/EluentApplication ExampleReference
    Column ChromatographySilica Gel / AluminaAcetonitrilePurification of Ru(Cl-phen)3(PF6)2 and related complexes. uark.edu
    Ion-Exchange ChromatographySP Sephadex C-25Sodium toluene-4-sulfonate or Sodium hexanoateSeparation of meridional and facial isomers of [Ru(L)3]2+ complexes. rsc.orgresearchgate.net
    Gel ChromatographyToyopearl HW-resin or Sephadex G-106 M HClSeparation of [Ru(NO)Cl5]2- from other platinum group metals. google.com
    Preparative HPLCC18 Reverse-PhaseWater/Acetonitrile gradient with 0.1% TFAPurification of peptoid-ruthenium complexes. rsc.org

    Crystallization and Precipitation

    Crystallization: Obtaining single crystals is the ultimate proof of purity and is essential for characterization by X-ray diffraction. rsc.orgresearchgate.net Crystallization can be achieved by slow evaporation of a solvent, vapor diffusion, or by co-crystallization with other molecules. frontiersin.orgnih.gov However, fractional crystallization is not always successful in separating isomeric mixtures. For example, attempts to separate meridional and facial isomers of a ruthenium tris-bipyridine complex by fractional crystallization were unsuccessful, as the crystals obtained were a mixture of both isomers. rsc.orgresearchgate.net

    Precipitation: This is a rapid method for isolating the desired product from the reaction mixture. It is often induced by adding a counter-ion or by changing the solvent to one in which the complex is insoluble.

    Counter-ion Addition: The addition of an aqueous solution of a salt with a large, poorly coordinating counter-ion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆), is a common method to precipitate cationic ruthenium complexes. rsc.org

    Solvent Change: A purified complex can be re-precipitated by adding the solution dropwise to a solvent in which it is insoluble, such as diethyl ether, to yield a spectroscopically pure product. uark.edu

    Crystallization and Precipitation Findings for Ruthenium Complexes
    TechniqueMethodObservation/FindingReference
    CrystallizationCo-crystallization / SoakingSingle crystals of ruthenium-lysozyme adducts were obtained for X-ray analysis. frontiersin.orgnih.gov
    Fractional CrystallizationN/AFound to be ineffective for separating meridional and facial isomers of certain [Ru(L)3]2+ complexes. rsc.orgresearchgate.net
    PrecipitationAddition of aqueous NH₄PF₆Effectively precipitates orange-red peptoid-ruthenium complexes from solution. rsc.org
    Re-precipitationAdding a solution of the complex to diethyl etherUsed as a final purification step to obtain spectroscopically pure products. uark.edu

    Advanced Structural Elucidation of Ru Idaa Architectures

    Spectroscopic Characterization of Ru-Idaa Complexes

    Spectroscopic methods offer invaluable information regarding the electronic and vibrational properties of this compound complexes in solution.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of ruthenium complexes, including those with iminodiacetic acid. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize the ligand and metal coordination environments rsc.orgscielo.brresearchgate.netresearchgate.net. Changes in chemical shifts and coupling constants upon coordination provide direct evidence of ligand binding and the symmetry of the complex rsc.orgscielo.brresearchgate.net.

    For instance, the coordination of a ligand to a ruthenium center can lead to noticeable shifts in the ¹H NMR signals of the ligand's protons. For some ruthenium(II) complexes, the direct coordination of a nitrogen atom to the ruthenium center has been observed to shift signals to slightly higher fields researchgate.net. ¹³C NMR further aids in confirming the composition and identifying different carbon environments within the complex rsc.orgresearchgate.netglycoscience.ru. While NMR is extensively used for ruthenium complexes, specific ¹H or ¹³C NMR chemical shifts and coupling constants explicitly reported for this compound complexes were not detailed in the available literature.

    Infrared (IR) and Raman spectroscopies are complementary vibrational techniques used to obtain molecular fingerprints of complexes, providing insights into their chemical structures and bonding rsc.orgrsc.org. These methods are particularly useful for identifying the coordination modes of polydentate ligands like iminodiacetic acid, which contains carboxylate and amine functional groups.

    IR spectroscopy detects vibrations that cause a change in the dipole moment, making it sensitive to polar bonds rsc.org. For carboxylic acids, characteristic O-H stretching bands appear around 3650-3600 cm⁻¹ in dilute solutions, shifting to lower frequencies (3500-3200 cm⁻¹) and broadening due to hydrogen bonding in neat liquids or solids udel.edu. The carboxylate groups of Idaa, upon coordination to ruthenium, would exhibit distinct changes in their symmetric and asymmetric C=O stretching frequencies. For other ruthenium complexes, Ru-O stretching vibrations are expected in the 400-460 cm⁻¹ region researchgate.net.

    Raman spectroscopy, conversely, measures inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability, making it more sensitive to non-polar bonds and lattice vibrations in crystals rsc.orgrsc.org. When used together, IR and Raman provide a comprehensive characterization of vibrational modes, confirming the binding modes of ligands and the presence of specific functional groups rsc.org. Specific IR or Raman data for this compound complexes, such as precise shifts of carboxylate or amine vibrational modes upon ruthenium coordination, were not explicitly found in the search results.

    Electronic Absorption (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure and transitions in this compound complexes. Ruthenium(II) complexes typically exhibit intense absorption bands in the visible region of the electromagnetic spectrum, primarily attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions (Ru(II) → πligand) nih.govresearchgate.netresearchgate.net. These MLCT bands are often broad and can appear in the range of 400-650 nm, with specific absorption maxima depending on the nature of the ligands nih.govresearchgate.netresearchgate.net. Ligand-centered (LC) π→π transitions are generally observed in the ultraviolet (UV) region, typically below 350 nm nih.govresearchgate.net.

    For ruthenium(II) polypyridine complexes containing iminodiacetic acid, electronic absorption spectroscopy has been employed to investigate their photophysical properties and cation-binding characteristics researchgate.net. Distinct emission patterns can be observed from both protonated and deprotonated species of the iminodiacetic acid groups researchgate.net. The presence of a long tail extending beyond 500 nm in the absorption spectra of some Ru(II) complexes can indicate a transition to the spin-forbidden ³MLCT state nih.gov. While the application of UV-Vis to this compound complexes is confirmed, specific absorption maxima (λmax) and molar absorptivity (ε) values for these particular complexes were not detailed in the provided search results.

    Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to investigate paramagnetic species, which, in the context of ruthenium chemistry, often refers to ruthenium(III) complexes (d⁵ configuration) researchgate.netscielo.brias.ac.ind-nb.infomdpi.com. Ru(III) complexes typically exhibit characteristic EPR spectra due to their unpaired electron.

    The EPR spectra of Ru(III) complexes are highly sensitive to the local ligand field symmetry and spin-orbit coupling, often displaying anisotropic g-values researchgate.netscielo.brias.ac.in. For example, ruthenium(III) complexes can show axial symmetry in their EPR spectra with distinct g⊥ and g// values scielo.brias.ac.in. Hyperfine coupling from naturally abundant ruthenium isotopes (⁹⁹Ru and ¹⁰¹Ru), which possess nuclear spin, can also be resolved in high-resolution EPR spectra, providing further structural details d-nb.info. While iminodiacetic acid has been incorporated into paramagnetic ruthenium(III) complexes, such as [RuIII(Idaa)(PPh3)2(Cl)] nih.gov, specific EPR parameters (e.g., g-values, hyperfine coupling constants) for this precise this compound complex were not explicitly available in the search results. However, general Ru(III) complexes have shown g-values such as g⊥ = 2.35 and g// = 1.87 for [RuCl4(DMSO)2]⁻ scielo.br.

    X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the local atomic and electronic structure around the ruthenium center nih.govkuleuven.beosti.govscm.comacs.orgnih.gov. XAS is particularly advantageous as it can be applied to samples in various states of aggregation, including solutions, without requiring single crystals nih.gov.

    XANES, the region just above the absorption edge, provides information about the oxidation state and electronic structure of the ruthenium atom. The Ru K-edge energies, for instance, are linearly correlated with the charge states of ruthenium researchgate.net. EXAFS, which extends further beyond the absorption edge, yields quantitative structural parameters such as coordination numbers and precise interatomic bond lengths between the ruthenium absorbing atom and its neighboring atoms nih.govkuleuven.beniscpr.res.in. For other ruthenium complexes, Ru-O bond lengths have been determined, for example, in Sr₂RuO₄, where Ru⁴⁺ is bonded to six O²⁻ atoms with four shorter (1.95 Å) and two longer (2.05 Å) Ru-O bond lengths materialsproject.org. While XAS and EXAFS are highly suitable for characterizing the coordination environment of ruthenium in this compound complexes, specific experimental data (e.g., Ru-O or Ru-N bond lengths, coordination numbers) for these particular complexes were not found in the provided search results.

    Solid-State Structural Determination of this compound Compounds

    Single-crystal X-ray diffraction can confirm the distorted octahedral geometry often observed for ruthenium complexes and elucidate the specific bidentate or tridentate coordination modes of the iminodiacetic acid ligand acs.org. For example, in other Ru(II) complexes, a fenamate ligand was found to coordinate in a monoanionic bidentate mode via oxygen atoms, with Ru-O bond distances influenced by the trans-effect of other ligands (e.g., 2.226 Å and 2.130 Å) acs.org. Crystallographic data also include information on the crystal system, space group, and unit cell dimensions rsc.orgmaterialsproject.orgmaterialsproject.org. While single-crystal X-ray diffraction is a standard method for characterizing ruthenium complexes, no specific experimental solid-state crystal structure data for a this compound complex was detailed in the provided search results. Theoretical studies, such as DFT optimized structures for [(η⁶-p-cym)Ru(Ida)] (Ida being iminodiacetic acid), have been reported, but these are computational models rather than experimental determinations researchgate.net.

    Single-Crystal X-ray Diffraction Analysis of this compound Coordination Geometries

    SC-XRD analysis allows for the unambiguous determination of the crystal structure, symmetry, unit cell parameters, and the coordinates of individual atoms. spbu.ru For ruthenium complexes, this can reveal the specific donor atoms from the iminodiacetic acid ligand (e.g., oxygen from carboxylate groups and nitrogen from the amine group) that coordinate to the ruthenium metal. For instance, in some ruthenium complexes, a distorted octahedral coordination geometry around the metal center has been observed. researchgate.netacs.org The technique can also uncover subtle structural features such as interpenetration, the arrangement of solvent molecules (e.g., water guests), and linker disorder, all with atomic precision. preprints.org The bond lengths and angles determined by SC-XRD are typically compared with values reported in existing literature to confirm structural integrity and characteristics. researchgate.net

    Powder X-ray Diffraction for Bulk Structural Information

    PXRD complements SC-XRD by confirming the phase purity of a synthesized sample or identifying the presence of multiple crystalline phases, including polymorphism. ru.nl It can also be utilized when single crystals of sufficient size or quality are not obtainable. libretexts.org For Ru(II) complexes, PXRD has been used to characterize polycrystalline samples and determine structural properties such as grain sizes. ijcce.ac.ir A broad, amorphous "bump" in a PXRD pattern, as opposed to sharp peaks, can indicate an amorphous phase. ijcce.ac.ir Furthermore, PXRD plays a role in controlling crystal size in composite materials and confirming that a material is a single phase without detectable impurity peaks. researchgate.netresearchgate.net

    Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound Species

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound species and to gain insights into their molecular structure through the analysis of their fragmentation patterns. youtube.com This method is crucial for confirming the elemental composition and integrity of synthesized ruthenium complexes.

    Electrospray ionization mass spectrometry (ESI-MS) is a frequently employed technique for characterizing ruthenium complexes, including those containing iminodiacetic acid or its derivatives. researchgate.netnih.govmdpi.com The appearance of a molecular ion peak in the mass spectrum directly confirms the proposed molecular formula of the complex. tandfonline.com For example, mass spectra of certain ruthenium complexes have shown molecular ion peaks at specific mass-to-charge (m/z) values, which correlate with their expected molecular formulas. tandfonline.com

    Beyond molecular weight determination, high-resolution accurate mass spectrometry (HRAM MS) combined with tandem mass spectrometry (MS/MS) provides valuable "substructure information" by analyzing how the molecule fragments under controlled conditions. youtube.com This fragmentation analysis can reveal the connectivity of the ligand to the ruthenium center and the stability of various bonds within the complex. ESI-TOF MS (Electrospray Ionization – Time-of-Flight Mass Spectrometry) has been used to characterize phosphonate (B1237965) derivatives of iminodiacetic acid with organoruthenium, confirming the formation of specific complex species. mdpi.com MS can also identify the composition of metal clusters, such as Ru3Cl9. researchgate.net

    Data Tables

    Table 1: Key Structural Elucidation Techniques for this compound Complexes

    TechniquePrimary Information ProvidedApplication to this compound
    Single-Crystal X-ray Diffraction (SC-XRD)Precise 3D atomic coordinates, bond lengths, bond angles, coordination geometry, stereochemistry, absolute structure. ru.nlspbu.ruDetermining exact coordination environment around Ru, ligand binding modes, overall molecular architecture. researchgate.netacs.org
    Powder X-ray Diffraction (PXRD)Phase identification, crystallinity, unit cell parameters, bulk structural information, grain size. ru.nllibretexts.orgConfirming phase purity, assessing crystallinity of bulk samples, characterizing polycrystalline this compound materials. ijcce.ac.irresearchgate.net
    Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation patterns (substructure information). youtube.comConfirming molecular formula, identifying complex species, elucidating structural fragments. mdpi.comtandfonline.com

    Fundamental Coordination Chemistry of Ru Idaa Systems

    Diverse Coordination Modes of Idaa and its Derivatives with Ruthenium Centers

    Iminodiacetic acid (H₂Ida) and its derivatives, including N-(phosphonomethyl)-glycine (H₃IdaP) and iminodi(methylphosphonic acid) (H₄Ida2P), exhibit distinct coordination behaviors with ruthenium centers.

    For the organometallic ruthenium(II) cation [(η⁶-p-cymene)Ru(H₂O)₃]²⁺, iminodiacetic acid (Ida²⁻) and its phosphonate (B1237965) derivatives (IdaP³⁻ and Ida2P⁴⁻) predominantly form 1:1 complexes through a tridentate (O,N,O) donor set . sigmaaldrich.com, wikipedia.org, fishersci.at This coordination mode has been consistently observed and corroborated by computational methods, such as Density Functional Theory (DFT) studies. sigmaaldrich.com, fishersci.at The tridentate binding involves the nitrogen atom and the two carboxylate oxygen atoms of Ida²⁻, or the nitrogen and oxygen atoms from the carboxylate and phosphonate groups in the derivatives. While phosphonate ligands in general can exhibit diverse coordination modes, including bidentate, tridentate, or tetradentate configurations, the specific interaction of Ida-based phosphonates with the studied ruthenium(II) half-sandwich complexes primarily favors the tridentate arrangement. fishersci.at Other denticities like monodentate, bidentate, or tetradentate binding modes have not been reported as dominant for these specific Ru-Idaa systems in the provided literature.

    The presence of phosphonate groups significantly influences the coordination preferences and stability of this compound complexes. Replacing one carboxylate group in Ida²⁻ with a phosphonate group, as in IdaP³⁻, leads to a notable increase in the stability of the resulting ruthenium complexes. sigmaaldrich.com, wikipedia.org, fishersci.at This enhanced stability is attributed to the stronger coordinating ability of the phosphonate moiety compared to a carboxylate group. However, the introduction of a second large phosphonate group, as seen in Ida2P⁴⁻, results in a decrease in complex stability. sigmaaldrich.com, wikipedia.org, fishersci.at This reduction is likely due to steric hindrance arising from the bulkiness of two phosphonate groups, which can impede optimal coordination and lead to the formation of less favorable (5+5) joined chelates. sigmaaldrich.com, fishersci.at Theoretical calculations indicate that even in mono- and bis-protonated species of IdaP³⁻ and Ida2P⁴⁻, the phosphonate groups tend to be protonated, while the ligands maintain their tridentate coordination to the ruthenium center. sigmaaldrich.com, wikipedia.org, fishersci.at

    Stereochemical Aspects and Chirality in this compound Complexes

    The coordination of poly-dentate ligands like Idaa to ruthenium centers can introduce stereochemical complexities, including the formation of chiral complexes.

    pH-Dependent Binding Strengths and Speciation of this compound Complexes in Solution

    The solution behavior of this compound complexes is highly dependent on pH, influencing their binding strengths and the distribution of various complex species (speciation). This is crucial for understanding their stability and potential applications in aqueous environments.

    Studies employing pH-potentiometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF-MS) have investigated the pH-dependent binding strengths and modes of this compound systems. sigmaaldrich.com, wikipedia.org, fishersci.at, mpg.de, bmrb.io These investigations reveal that the protonation state of the Idaa ligand and its phosphonate derivatives changes with pH, directly affecting their ability to coordinate to ruthenium ions.

    For instance, with iminodiacetic acid (Ida²⁻), a very stable 1:1 species is observed over a broad pH range, typically from pH 3 to 11. sigmaaldrich.com In the case of phosphonate-containing ligands like IdaP³⁻ and Ida2P⁴⁻, the complexation process begins in the acidic range, with calculated pK values (e.g., pK_MHL_ for Ru-IdaP³⁻ around 4.44) indicating deprotonation of the hydrogen phosphonate group upon coordination. sigmaaldrich.com At physiological pH (around 7.4), the neutral 1:1 complexes are identified as the major species in millimolar concentration ranges for phosphonate-containing systems. sigmaaldrich.com, wikipedia.org, fishersci.at This indicates that these complexes maintain their integrity and preferred coordination mode under biologically relevant conditions. The speciation diagrams derived from these studies illustrate the distribution of complexed and uncomplexed metal ions and ligands as a function of pH, providing a comprehensive understanding of their solution equilibrium. sigmaaldrich.com The emission and absorption properties of some ruthenium(II) complexes containing iminodiacetic acid-appended ligands also show a strong dependence on pH, highlighting their potential as pH-sensitive chemical sensors. uni-freiburg.de, nih.gov

    Supramolecular Assembly and Oligomerization Phenomena in this compound Systems

    Supramolecular assembly in coordination compounds involves the formation of larger, organized structures through non-covalent interactions between individual molecular units. While direct extensive literature on the supramolecular assembly and oligomerization specifically of this compound systems is less detailed in the provided search results, insights can be drawn from the broader context of ruthenium coordination chemistry and the nature of iminodiacetic acid as a chelating ligand.

    Ruthenium complexes, particularly those with polypyridyl ligands, are known to form various supramolecular architectures, including self-assembled cages and materials, due to their prominent photochemical, photophysical, and electrochemical properties. rsc.orgrsc.orgnih.gov These assemblies can be achieved by designing specific connecting ligands and controlling the self-assembly process. rsc.org For instance, ruthenium(II) polypyridyl complexes have been self-assembled into discrete supramolecular cages through coordination to palladium(II) centers. rsc.orgnih.gov

    Oligomerization, the process of forming oligomers (molecules consisting of a few repeating units), is a specific type of supramolecular assembly. In the context of ruthenium chemistry, examples of oligomer formation exist, such as the synthesis of a Ru-bda-based oligomer (where bda is a related ligand, 4,4'-bipyridine-2,2'-dicarboxylic acid). This oligomer, characterized by techniques like NMR and mass spectrometry, demonstrates the potential for ruthenium complexes to form extended structures. acs.org Such oligomers can exhibit unique properties compared to their parent mononuclear complexes. rsc.org The controlled assembly of supramolecular coordination oligomers can be achieved through multinucleating ligands containing multiple metal-binding domains. researchgate.net

    The chelating nature of iminodiacetic acid (IDA), which binds to the ruthenium center through its nitrogen and oxygen atoms, results in a stable complex. ontosight.ai This stability, inherent to chelated systems, can influence the propensity for supramolecular interactions. While IDA itself is a relatively small ligand, its incorporation into larger ruthenium complexes or the design of IDA-appended ligands could potentially facilitate intermolecular interactions like hydrogen bonding or π-π stacking, which are common driving forces for supramolecular assembly. researchgate.net

    Ligand Exchange Dynamics and Stability of this compound Coordination Spheres

    Studies on ruthenium(II) complexes with iminodiacetic acid-appended ligands have investigated their photophysical properties and cation-binding capabilities. Researchers have determined pK(a) values for the deprotonation-protonation processes associated with the iminodiacetic acid groups and binding constants (K_s) for interactions with lanthanide ions such as europium(III) and lanthanum(III). hku.hk These values provide quantitative insights into the acid-base behavior and complexation strength of the this compound systems.

    The stability of ruthenium complexes can be influenced by various factors, including the oxidation state of ruthenium, the nature of the ligands, and the surrounding environment (e.g., solvent, pH). For instance, some ruthenium(III) complexes with iminodiacetic acid have been reported to possess a stable chemical structure. ontosight.ai However, certain ruthenium compounds can exhibit sensitivity to oxygen in solution or in the solid state. researchgate.net

    Ligand exchange reactions are fundamental to the reactivity of coordination compounds. In ruthenium complexes, these reactions can proceed through various mechanisms, such as an interchange mechanism with dissociative character (I_d). researchgate.net The rate and favorability of ligand exchange can be highly sensitive to the basicity of the exchanging ligand and the solvent environment. researchgate.netresearchgate.net For example, studies on other ruthenium(II) complexes have shown that electron-donating bidentate ligands can lead to higher quantum yields for ligand dissociation in water, indicating an influence on excited-state reactivity. researchgate.net The hydrolytic release of N-heterocyclic ligands from ruthenium complexes, for instance, can be a critical factor in their interactions with biomolecules like lysozyme, and this process can occur under physiological pH conditions. nih.gov While this compound complexes are generally stable due to the chelating nature of IDA, their specific ligand exchange dynamics would depend on the other ligands in the coordination sphere and the experimental conditions.

    Electronic Structure, Bonding, and Reactivity of Ru Idaa Complexes

    Density Functional Theory (DFT) Investigations of Ru-Idaa Electronic Structures

    Density Functional Theory (DFT) is a powerful computational method extensively used to investigate the electronic structures of transition metal complexes, including those of ruthenium. DFT calculations provide detailed information about molecular geometries, bond lengths, frontier molecular orbitals (HOMO-LUMO), and charge distributions, which are essential for predicting and understanding chemical reactivity and stability arxiv.orgiyte.edu.tr.

    DFT calculations are routinely employed to optimize the molecular geometries of this compound complexes, providing insights into their stable conformations and precise interatomic distances. For instance, the DFT optimized structure of a specific ruthenium-iminodiacetic acid complex, [(η⁶-p-cym)Ru(Ida)], has been reported, showcasing the arrangement of the Idaa ligand around the ruthenium center researchgate.net. While specific bond lengths for [(η⁶-p-cym)Ru(Ida)] were not detailed in the available snippets, DFT studies on other ruthenium complexes provide a general understanding of typical Ru-ligand bond lengths. For example, Ru-C bond lengths in ruthenabenzenes typically range from 1.910 to 2.110 Å nih.gov. In dinuclear ruthenium carbonyl clusters, Ru-Ru bond lengths average around 2.830 Å, and Ru-Cu contacts are approximately 2.583 Å acs.org. These computational analyses are critical for validating experimental structural data and for predicting structures where experimental data is challenging to obtain nih.govresearchgate.net.

    The geometry optimization process aims to find the lowest energy conformation of the molecule, providing accurate bond lengths and angles that reflect the electronic interactions within the complex.

    Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in characterizing the electronic properties and reactivity of chemical compounds wisdomlib.org. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity wisc.eduwuxiapptec.com.

    Understanding the charge distribution within a molecule is vital for interpreting its chemical behavior and intermolecular interactions uni-rostock.de. Natural Bond Orbital (NBO) analysis is a sophisticated computational method used to describe the electron density distribution in terms of localized bond orbitals, lone pairs, and delocalization effects uni-rostock.deuni-muenchen.de. NBO analysis is generally considered more reliable than simpler methods like Mulliken charge analysis for determining atomic partial charges, as it operates on the electron density and accounts for bond polarization stackexchange.com.

    While specific NBO analysis data for this compound complexes were not detailed in the provided search results, the method is widely applied to ruthenium complexes to gain insights into the nature of bonding and charge transfer. For example, Bader charge analysis has been used to determine electron charge distribution in ruthenium clusters, indicating asymmetries that contribute to stability and electronic properties mdpi.com. The NBO framework allows for the quantification of donor-acceptor interactions and the extent of electron delocalization, providing a comprehensive picture of the bonding environment around the ruthenium center in Idaa complexes aiu.eduwisc.edu.

    Redox Chemistry and Oxidation States of Ruthenium in Idaa Environments

    Ruthenium is known for its rich redox chemistry, capable of existing in multiple oxidation states, which significantly influences the reactivity and catalytic potential of its complexes pw.livelibretexts.org. The iminodiacetate (B1231623) ligand (Idaa), with its tridentate chelating nature, plays a crucial role in stabilizing specific oxidation states and modulating the electrochemical properties of this compound complexes wikipedia.org.

    Electrochemical techniques, such as cyclic voltammetry, are indispensable for studying the redox properties of ruthenium complexes. These methods provide experimental redox potentials (E⁰), which correspond to the energy required for electron transfer processes (oxidation or reduction) nih.govresearchgate.net. For ruthenium complexes, reversible one-electron redox processes are commonly observed nih.govrsc.org.

    For instance, studies on ruthenium complexes with nitrogen-containing ligands have shown Ru(II)-Ru(III) oxidation processes orientjchem.org. The observed redox potentials are influenced by the electronic environment provided by the ligands. DFT calculations can successfully reproduce observed redox potentials, aiding in the assignment of oxidation and reduction processes scite.ai.

    Table 1: Representative Electrochemical Data for Ruthenium Complexes

    Complex Type Redox Couple Potential (V vs. SCE/Fc/Fc⁺) Reversibility Notes Source
    Ru(II) complexes with N-ligands Ru(II)/Ru(III) Positive side of SCE Reversible HOMO mostly metal-based orientjchem.org
    Dinuclear Ru(II) complex Ru(II)/Ru(II) reduction pH-independent Reversible Ligand-centered radical anion formation nih.gov
    Dinuclear Ru(II) complex Ru(II)/Ru(II) oxidation Protonation-state-dependent Reversible Charge-delocalized valence tautomer nih.gov
    Tris(β-diketonato)ruthenium(III) Ru(III)/Ru(II) and Ru(III)/Ru(IV) Varied Varied Influenced by ligand substituents nih.gov
    Ru-doped P2-type Na-ion cathodes Ru-doping effect Shift to lower voltage for anodic peak Improved cycling stability Suppresses Na⁺/vacancy ordering acs.org

    The ligand environment significantly influences the redox behavior of ruthenium. The nature of the ligands, their donor-acceptor properties, and their protonation states can profoundly affect the stability of different ruthenium oxidation states and the associated redox potentials wikipedia.orgresearchgate.netnih.govrsc.org.

    Donor Atom Type: N,N-donor ligands are recognized for stabilizing the +III oxidation state of ruthenium, while the absence of specific ligand coordination can promote mixed Ru(III)/Ru(IV) complexes or higher oxidation states rsc.org. Idaa, being an N,O-donor ligand, provides a specific coordination environment that dictates the electronic landscape around the ruthenium center.

    Substituent Effects: Electron-withdrawing or electron-donating substituents on the ligands can modulate the redox potential of the ruthenium center researchgate.net. For example, electron-withdrawing groups like trifluoromethyl (CF₃) can lower HOMO and LUMO energies, influencing redox potential nih.govresearchgate.net.

    Protonation State: The protonation state of the ligand can have a strong effect on the electronic communication between metal centers and can cause significant shifts in redox potentials, particularly for proton-coupled electron transfer (PCET) reactions nih.gov. This is highly relevant for Idaa, which contains carboxylic acid groups that can be protonated or deprotonated depending on the pH.

    Redox-Active Ligands: Some ligands are themselves redox-active, meaning they can participate in electron transfer processes. While Idaa is generally considered a redox-innocent ligand, its coordination to ruthenium can induce changes in its electronic structure that indirectly affect the metal's redox behavior rsc.orguci.edu. The ability of the ligand to stabilize intermediate oxidation states or facilitate multi-electron transfers is crucial for catalytic applications.

    Theoretical Studies on Metal-Ligand Bonding Interactions in this compound Systems

    Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate metal-ligand bonding interactions within this compound systems. These computational approaches allow for the prediction and analysis of molecular geometries, bond lengths, bond angles, and electronic properties.

    For instance, DFT calculations have been successfully applied to study the geometry of complexes formed between organoruthenium moieties, such as [(η6-p-cym)Ru]2+, and the Ida2- ligand. mdpi.com These studies involve optimizing the complex geometries and calculating precise bond lengths and angles. mdpi.com The relativistic effects associated with the heavy ruthenium atom are often accounted for using effective core potential (ECP) approaches, and solvent effects are simulated through continuum models like the SMD model, which contribute to the reliability of the predicted geometries. mdpi.com Such calculations are essential for predicting solvation free energy and comparing coordination isomers. mdpi.com

    While specific DFT-calculated bond lengths for this compound complexes are detailed in research findings, they typically involve the coordination of the imino nitrogen and carboxylate oxygen atoms of IDA to the ruthenium center. For a related copper(II) complex with iminodiacetic acid, DFT calculations provided detailed geometrical parameters, including Cu-N and Cu-O bond lengths, and the HOMO-LUMO energy gap. ijirt.org This demonstrates the capability of DFT to provide comprehensive insights into the bonding within iminodiacetic acid-containing metal complexes.

    σ-Donation and π-Backbonding Contributions to Metal-Ligand Bonds

    The bonding between ruthenium and the iminodiacetic acid ligand involves both sigma (σ) donation and, in some cases, pi (π) backbonding. Iminodiacetic acid (IDA) functions as a tridentate chelating ligand, binding to the metal center through its nitrogen and oxygen atoms. taylorandfrancis.comijirt.orgontosight.ai This involves the donation of lone pair electrons from the nitrogen and oxygen atoms of IDA into vacant d-orbitals of the ruthenium ion, forming strong σ-bonds. This electron donation enhances the electron density on the metal center.

    In transition metal complexes, a synergistic interaction often occurs where, in addition to σ-donation, the metal donates electron density from its filled d-orbitals back to empty π* (antibonding) orbitals on the ligand. This phenomenon is known as π-backbonding or π-backdonation. [Search Result 16 from previous turn, 21 from previous turn, 32 from previous turn] While iminodiacetic acid itself is primarily a σ-donor, the extent of π-backbonding can be influenced by the presence of other co-ligands in mixed-ligand this compound complexes. For example, in ruthenium carbonyl complexes, strong Ru(II) → CO back donation is observed, resulting in shorter Ru-C bond lengths and lower carbonyl stretching frequencies in infrared (IR) spectra. [Search Result 30 from previous turn] The nature of ancillary ligands on ruthenium can significantly influence the degree of metal-ligand covalency through backbonding. [Search Result 27 from previous turn]

    The strength of π-backbonding is inversely related to the bond order within the ligand itself; stronger backbonding leads to a decrease in the ligand's internal bond order, which can be experimentally observed as bond lengthening and a decrease in vibrational stretching frequencies. [Search Result 16 from previous turn, 32 from previous turn]

    Ligand Field Theory and Crystal Field Theory Applications

    Ligand Field Theory (LFT) and its electrostatic approximation, Crystal Field Theory (CFT), are fundamental frameworks for understanding the electronic structure and properties of transition metal complexes, including those of ruthenium with iminodiacetic acid. These theories describe how the degeneracy of the metal's d-orbitals is lifted (split) by the electrostatic field or molecular orbital interactions created by the surrounding ligands. [Search Result 19 from previous turn, 20 from previous turn, 22 from previous turn, 24 from previous turn]

    Ruthenium, as a 4d transition metal, typically forms low-spin complexes. For example, Ru(II) complexes have a d6 electron configuration, and Ru(III) complexes have a d5 configuration. [Search Result 18 from previous turn] In an octahedral ligand field, the five d-orbitals split into a lower-energy t2g set and a higher-energy eg set. The magnitude of this energy splitting, denoted as Δo (for octahedral complexes), is a critical parameter that dictates the electronic and magnetic properties of the complex. [Search Result 19 from previous turn]

    Spectroscopic Probes of Electronic Structure and Reactivity

    Various spectroscopic techniques are employed to experimentally probe the electronic structure and reactivity of this compound complexes, providing empirical data to complement theoretical studies.

    Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy is widely used to investigate the electronic transitions within this compound complexes. For ruthenium(II) polypyridine complexes containing iminodiacetic acid-appended ligands, electronic absorption spectroscopy has been used to study their photophysical properties and cation-binding behavior. [4, 7, 16 from previous turn] Changes in the absorption spectra can indicate complex formation, changes in coordination environment, or interactions with other chemical species, such as pH-dependent protonation/deprotonation of the iminodiacetic acid groups. researchgate.net

    Emission Spectroscopy (Luminescence): Many ruthenium(II) complexes are luminescent, and their emission properties are sensitive to their electronic structure and environment. Studies on Ru(II) complexes with iminodiacetic acid-containing ligands have shown distinct emission from both protonated and deprotonated species, allowing for the determination of ground and excited state pKa values associated with the IDA groups. [4, 7, 16 from previous turn] The emission intensity and lifetime of these complexes can change significantly with pH, making them useful in the design of chemosensors. researchgate.net

    Cyclic Voltammetry: This electrochemical technique provides insights into the redox properties and reactivity of this compound complexes. It has been utilized to study the cation-binding properties of Ru(II) complexes with iminodiacetic acid-appended ligands. ijirt.orgresearchgate.net For example, a ruthenium(II) complex with a hydrazone ligand, which shares structural similarities with IDA in terms of donor atoms, exhibited a quasi-reversible single electron transfer property corresponding to the Ru(III)/Ru(II) redox couple. [Search Result 31 from previous turn]

    Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for confirming the binding modes of ligands and deducing the nature of bonding within the complex. By comparing the IR spectra of the free iminodiacetic acid ligand with that of the this compound complex, shifts in characteristic vibrational bands (e.g., C=O stretching of carboxylate groups, C-N stretching of the imino group) can indicate coordination to the ruthenium center. ijirt.orgijirt.orgtandfonline.commdpi.com For instance, changes in C=O and C=N bond distances upon coordination are reflected in their IR stretching frequencies. [Search Result 5 from previous turn]

    Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic ruthenium complexes (e.g., Ru(III) d5 systems), EPR spectroscopy can provide valuable information about the electronic environment of the metal center and the localization of unpaired electrons. ijirt.orgmdpi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural characterization in solution and for studying dynamic processes such as complex formation and ligand exchange. For organoruthenium-Idaa systems, NMR measurements have revealed very slow complexation processes, particularly involving the coordination of the imino-nitrogen to the ruthenium cation. mdpi.com

    X-ray Spectroscopy (RIXS, XAS, XES): Advanced X-ray spectroscopic techniques, such as Resonant Inelastic X-ray Scattering (RIXS), X-ray Absorption Spectroscopy (XAS), and X-ray Emission Spectroscopy (XES), offer detailed insights into the electronic structure, metal-ligand bonding interactions, and ligand-field splitting in ruthenium complexes. [Search Result 18 from previous turn] These methods can uniquely identify metal-centered and charge transfer states and quantify metal-ligand covalency. [Search Result 18 from previous turn]

    Table 1: Key Spectroscopic and Theoretical Parameters for this compound Complexes

    Parameter TypeDescriptionTypical Observation/ApplicationReference
    DFT Studies Optimized Geometries, Bond Lengths, AnglesUsed to predict molecular structures and validate experimental data for this compound complexes. mdpi.com mdpi.com
    HOMO-LUMO GapProvides insights into electronic stability and reactivity. ijirt.org ijirt.org
    Spectroscopy UV-Vis AbsorptionReveals electronic transitions, sensitive to complex formation and pH changes. researchgate.nettandfonline.comresearchgate.net researchgate.nettandfonline.comresearchgate.net
    Luminescence EmissionShows distinct emission for protonated/deprotonated species; pH-dependent intensity/lifetime. [4, 7, 16 from previous turn] researchgate.netacs.org
    pKa Values (Ground/Excited State)Determined from pH-dependent emission studies of IDA groups. researchgate.net researchgate.net
    FT-IR Vibrational FrequenciesShifts indicate ligand coordination and bonding modes (e.g., C=O, C=N). ijirt.orgijirt.orgtandfonline.commdpi.com ijirt.orgijirt.orgtandfonline.commdpi.com
    Cyclic VoltammetryProbes redox behavior and cation-binding properties. ijirt.orgresearchgate.net ijirt.orgresearchgate.net
    NMR Chemical ShiftsUsed for structural characterization and monitoring slow complexation processes. mdpi.commdpi.commdpi.com mdpi.commdpi.commdpi.com

    Catalytic Applications of Ru Idaa Complexes

    Asymmetric Catalysis Facilitated by Chiral Ru-Idaa Complexes

    Mechanistic Models for Chiral Induction

    In ruthenium-catalyzed asymmetric reactions, chiral induction is a critical aspect, leading to the formation of enantiomerically enriched products. Mechanistic models for chiral induction in ruthenium complexes often involve the design of chiral ligands that create a stereodefined environment around the metal center rsc.orgresearchgate.netmdpi.comrsc.org. These chiral ligands can influence the approach of the substrate to the active site, thereby dictating the stereochemical outcome of the reaction.

    For instance, in asymmetric transfer hydrogenation (ATH) reactions, Noyori's [RuCl(η6-arene)(N-TsDPEN)] complexes are prominent examples. The mechanism typically involves a metal-ligand bifunctional catalysis where both the ruthenium center and the amine ligand cooperate in hydrogen transfer. The chirality of the N-arylsulfonyl-diamine ligand (like TsDPEN) is crucial in differentiating transition states, leading to high enantioselectivity mdpi.comdiva-portal.org. Computational modeling, such as Density Functional Theory (DFT), plays a significant role in visualizing plausible 3D structures of transition states and explaining experimental findings related to chiral induction rsc.orgmdpi.com.

    Homogeneous and Heterogeneous Catalysis Using Ru Frameworks

    Ruthenium catalysts are utilized in both homogeneous and heterogeneous systems, each offering distinct advantages. Homogeneous ruthenium catalysts, typically soluble molecular complexes, often exhibit high activity and selectivity due to well-defined active sites kuleuven.be. For example, cycloruthenated complexes, which are formed under standard reaction conditions, can function as active pre-catalysts in homogeneous C–H functionalization reactions rsc.org. Similarly, complexes like [Ru(bpy)2(CO)2]2+ have been studied for homogeneous CO2 reduction, with mechanistic investigations identifying active hydride species rsc.orgdiva-portal.org.

    Heterogeneous ruthenium catalysts, where the active ruthenium species are immobilized on a solid support, offer benefits such as easier separation from reaction mixtures, recyclability, and enhanced stability researchgate.netsemanticscholar.orgmatthey.com. Examples include ruthenium nanoparticles supported on various matrices or ruthenium complexes entrapped within polymeric or inorganic materials researchgate.netacs.orgfrontiersin.org.

    Catalyst Immobilization Strategies

    Catalyst immobilization is a key strategy for transitioning homogeneous ruthenium catalysts to heterogeneous systems, enhancing their reusability and reducing metal leaching. Common immobilization strategies for ruthenium complexes include:

    Physical Entrapment: Ruthenium complexes can be physically entrapped within polymeric or inorganic matrices, such as Nafion or polyvinylpyridine (PVP), deposited on electrode surfaces researchgate.net. Mesoporous silica (B1680970) gels like MCM-41 are also utilized due to their constant exposed surface area and robustness semanticscholar.org.

    Chemical Tethering: This involves covalently anchoring the homogeneous ruthenium complex to a solid support via non-labile tethers semanticscholar.org. This method is often preferred for minimizing leaching and maintaining catalytic activity semanticscholar.org. Ligands such as Schiff bases, arenes, anionic ligands, or specifically tagged substituents (e.g., ionic liquid tags, fluoro tags) can be modified with anchorable functionalities (e.g., tris(alkoxy)silyl groups) for tethering onto surfaces like silica semanticscholar.orgmatthey.com.

    Direct Adsorption: Direct adsorption of solid ruthenium material onto a support surface is another method researchgate.net.

    Polymeric Self-Support: Some ruthenium complexes can be designed to form organometallic polymers that act as self-supported catalysts, offering solubility properties that ease product purification mdpi.com.

    These strategies aim to retain the catalytic activity while providing the practical advantages of heterogeneous catalysis semanticscholar.org.

    Surface-Promoted Catalytic Activity and Stability

    Increased Surface Area and Enhanced Adsorption: Rough surfaces or highly dispersed nanoparticles provide a higher surface area, offering more active sites and improving the adsorption of reactant molecules, which can enhance catalytic activity catalysis.blogmdpi.com. For instance, small Ru particle sizes and high dispersion can lead to higher catalytic activity mdpi.com.

    Surface Electronic Structure Modulation: The electronic energy levels of metal particles can be significantly altered by quantum size effects, doping with metal/non-metal atoms, or vacancy engineering, which in turn modulates the surface electronic structure and catalytic activity nih.gov. For example, the presence of Ru can improve the metal dispersion of nickel on a catalyst surface, enhancing catalytic activity jpn.org.

    Stability through Surface Interactions: Interactions between the catalyst and the support surface can significantly enhance stability. For example, supramolecular interactions of ruthenium complexes with graphitic surfaces can lead to remarkable long-term stability during catalytic turnover, as seen in water oxidation catalysts where ligand flexibility and interactions with the surface prevent degradation acs.org. Strategies like forming coordination-saturated lattice oxygen on RuO2 surfaces can prevent the formation of oxygen vacancies, thereby improving stability under corrosive conditions nih.gov.

    Surface Reconstruction: Repeated catalytic cycling can lead to surface reconstruction, altering the distribution of active sites and influencing activity and stability acs.org. Understanding these changes is crucial for designing durable catalysts.

    Mechanistic Investigations of this compound Catalytic Cycles (General Ruthenium Catalysis)

    Mechanistic investigations are fundamental to understanding how ruthenium catalysts operate, enabling the rational design of more efficient and selective systems. These studies typically involve identifying active species and intermediates and analyzing reaction pathways through experimental and computational methods.

    Identification of Active Species and Intermediates

    Identifying the true active species and transient intermediates in a catalytic cycle is crucial for understanding the mechanism. Various spectroscopic techniques, such as EPR, X-ray absorption spectroscopy (XAS), and NMR spectroscopy, are employed for this purpose acs.orgdiva-portal.orgkuleuven.bemdpi.com.

    Active Species: In many ruthenium-catalyzed reactions, the active species may differ from the pre-catalyst. For instance, in C–H amination, a ruthenium-imido intermediate is proposed as the active species rsc.org. In hydrogen transfer reactions, a coordinatively unsaturated ruthenium species, often a ruthenium hydride, is typically the active catalyst diva-portal.orgrsc.orgdiva-portal.org. For CO2 hydrogenation, Ru(0) nanoparticles generated in situ from hydrous ruthenium oxide (HRO) have been identified as the active catalytic species frontiersin.org. Single-atom ruthenium sites have also been identified as highly active species in some heterogeneous catalysis acs.org.

    Intermediates: Spectroscopic methods can characterize transient intermediates. For example, in ruthenium-catalyzed azide-alkyne cycloaddition, a ruthenium acetylide and a triazolide intermediate have been identified acs.org. In water oxidation, a seven-coordinate RuV=O species has been computationally suggested as an active intermediate, though empirical evidence can be difficult to attain due to its rapid reactivity mdpi.com. In some C–H functionalization reactions, cyclometallated ruthenium intermediates are formed and can function as active pre-catalysts rsc.orgrsc.org.

    Computational Reaction Pathway Analysis

    Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating the intricate details of ruthenium-catalyzed reaction pathways rsc.orgacs.orgrsc.orgdiva-portal.orgulisboa.ptresearchgate.netnih.govcsic.escsic.esresearchgate.net. DFT calculations can:

    Propose and Validate Mechanisms: Computational analysis can propose plausible reaction mechanisms and validate experimentally observed phenomena. This includes identifying key intermediates, understanding bond formation and cleavage events, and elucidating the role of ligands and solvent effects rsc.orgdiva-portal.orgrsc.orgdiva-portal.orgnih.gov. For instance, DFT has supported proposed catalytic cycles for CO2 reduction by ruthenium complexes, detailing steps like hydride complex formation and CO2 insertion rsc.orgdiva-portal.org.

    Investigate Electronic and Steric Effects: DFT can probe the electronic and steric details of catalytic processes, explaining how different substituents or ligand environments affect reaction rates and selectivities acs.org. It can also reveal the influence of surface properties and interactions in heterogeneous catalysis nih.govcsic.es.

    Predict Catalytic Performance: By understanding the fundamental reaction pathways, computational studies can aid in predicting the performance of new catalyst designs and optimizing existing ones researchgate.net.

    For example, DFT calculations have been used to study the mechanism of CO2 hydrogenation on Ru single-atom catalysts, identifying the first hydrogenation of CO2 as the rate-limiting step ulisboa.pt. They have also been employed to understand the formation of carbides on ruthenium nanoparticles during CO hydrogenation csic.es.

    Compound Names and PubChem CIDs

    Molecular Design and Computational Modeling of Ru Idaa Functionality

    Principles of Rational Molecular Design for Enhanced Ru-Idaa Properties

    Rational molecular design for this compound complexes involves a systematic approach to tailor their properties by precisely modifying the ligand structure and the coordination environment around the ruthenium center. The iminodiacetate (B1231623) dianion, typically a tridentate ligand, forms metal complexes by creating two fused, five-membered chelate rings, leading to stronger complexes compared to bidentate ligands like glycine (B1666218) nih.gov. The design strategy often focuses on controlling the electronic and steric effects of ancillary ligands, which can significantly influence the catalytic activity and stability of the ruthenium complex scielo.brmdpi.comfrontiersin.org. For instance, modifying ligand backbones with electron-donating or electron-withdrawing groups can control catalytic activity in processes such as water oxidation nih.govfrontiersin.org. The volatility of a precursor, crucial for applications like chemical vapor deposition, is also a key design consideration, where steric and inductive effects are minimized to prevent adduct or polymer formation scielo.brrsc.org. The choice of ligands can also impact the stability and reactivity of the resulting ruthenium complex, with some ligands being more easily substituted due to the soft chemical behavior of the Ru(II) ion scielo.br.

    Computational Chemistry for Predicting and Optimizing this compound Performance

    Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding and optimizing the performance of this compound complexes researchgate.netnih.govacs.orgrsc.orgrsc.orgnih.govrsc.orgrsc.orgresearchgate.net. These methods allow for the prediction of molecular structures, electronic properties, and reactivity profiles, thereby guiding experimental synthesis and characterization. For example, DFT has been used to optimize the structure of [(η⁶-p-cym)Ru(Ida)] and related complexes, providing insights into their geometries and pH-dependent binding strengths researchgate.net.

    In silico screening and the use of virtual ligand libraries are powerful computational tools for identifying potential this compound derivatives with desired properties. This approach involves computationally evaluating a large number of ligands or complexes to predict their interactions and performance before experimental synthesis dntb.gov.uaedgccjournal.org. For transition metal complexes, generative AI models can reverse prediction tasks into inverse design, allowing for the generation of novel metal complexes and ligands conditioned by target properties uio.no. This includes supporting complex bonding patterns between transition metals and organic ligands, enabling the generation of diverse ligands like imines, phosphines, and carbenes uio.no.

    Computational methods are extensively used to predict the spectroscopic signatures and reactivity profiles of this compound complexes. DFT and time-dependent DFT (TD-DFT) are commonly employed to predict UV-Vis spectra by calculating electronic excited states, their energies, and transition probabilities nih.govrsc.orgfaccts.deacs.org. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the gauge-independent atomic orbital (GIAO) method, providing valuable data for experimental validation and structural elucidation nih.govrsc.orgresearchgate.netimist.ma. These computational predictions offer insights into molecular properties such as natural charges, local and global reactivity descriptors, and molecular electrostatic potential, which are crucial for understanding stability and reactive sites nih.govresearchgate.net. DFT calculations can also define reaction mechanisms and predict facile hydride exchange in ruthenium complexes researchgate.net.

    Integration of Advanced Computational Methods in this compound Design

    The integration of advanced computational methods, including machine learning (ML) and artificial intelligence (AI), is transforming the design and discovery of ruthenium complexes, including this compound systems nih.govdesertsci.comresearchgate.netchemrxiv.orguio.noresearchgate.netchemrxiv.orgchemrxiv.orgyeschat.airesearchgate.net. ML models, trained on experimental data, can predict properties like antibacterial activity of ruthenium complexes, significantly improving hit rates in the search for new metalloantibiotics nih.govresearchgate.netchemrxiv.orgchemrxiv.org. Generative AI agents are being developed for inorganic materials discovery, leveraging large language models (LLMs) to explore desired targets efficiently and interpretably researchgate.net. This inverse design strategy, where models autonomously design novel structures with satisfactory properties, offers significant advantages over traditional physics-based methods that rely heavily on human expertise and intuition chemrxiv.org. Multiscale modeling, which integrates various computational levels from quantum mechanics (DFT, TST) to molecular dynamics (MD) and computational fluid dynamics (CFD), allows for a comprehensive description of reaction systems across different length and time scales rsc.orgeuropa.eurupress.orgresearchgate.netucl.ac.uk. This integrated approach is crucial for optimizing catalyst and reactor design by accounting for complex phenomena like mass transport resistances and spatiotemporal variations rsc.orgresearchgate.netucl.ac.uk.

    Structure-Activity Relationship (SAR) Studies in this compound Catalysis

    Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound complex influence its catalytic performance. These studies systematically investigate the impact of ligand variations on the activity and selectivity of ruthenium catalysts nih.govmdpi.comfrontiersin.orgrsc.orgresearchgate.netnih.govmdpi.com. For instance, the electronic and steric effects of ancillary ligands play a crucial role in modulating the catalytic activity of Ru-based systems scielo.brmdpi.comfrontiersin.org. In ruthenium-catalyzed water oxidation, modifying ligand backbones with electron-donating or electron-withdrawing groups has been shown to control catalytic activity nih.gov. Bulky ligands can affect reaction rates by introducing steric tension in transition states or intermediates, potentially shielding the formation of active species and lowering catalytic activity frontiersin.org. The number and nature of stabilizing ligands can also modulate the catalytic properties of metal nanoparticles mdpi.com. Ligand cooperation, where two different chiral ligands are combined, offers an alternative strategy to optimize catalysts by introducing new tunable sites and overcoming synthetic challenges associated with complex ligand modifications nih.govmdpi.com.

    Bioinorganic Chemistry Perspectives of Ru Idaa Complexes

    Design of Biologically Inspired Ru-Idaa Systems

    The design of biologically inspired this compound systems leverages the unique coordination chemistry of ruthenium and the chelating ability of iminodiacetic acid to create complexes that can interact with or mimic biological systems. Ruthenium complexes, in general, are known for their tunable properties, including redox activity, photophysical characteristics, and ligand exchange rates, which make them excellent candidates for various biological applications nih.govnih.gov. The ability to modify ligands allows for modulation of their biological behavior, such as membrane permeability and cellular uptake nih.gov. The design often focuses on creating stable complexes that can selectively bind to biomolecules or catalyze reactions under physiological conditions ontosight.ai.

    Biomimetic Catalysis and Artificial Photosynthesis Models

    This compound complexes have been explored for their potential in biomimetic catalysis, where they aim to replicate the catalytic functions of natural enzymes. Ruthenium complexes are known to catalyze various reactions, including oxidation reactions, which are crucial in synthetic methodologies ontosight.ai. This catalytic activity can be harnessed to develop artificial systems that mimic enzymatic pathways.

    In the context of artificial photosynthesis, ruthenium complexes, including those with polypyridine ligands, have been extensively studied as photosensitizers nih.govmdpi.com. These complexes can absorb light energy and transfer it to initiate chemical reactions, analogous to the light-harvesting components in natural photosynthesis nih.gov. While the provided information broadly discusses ruthenium complexes in this context, the specific design of this compound systems for artificial photosynthesis models would involve incorporating the Idaa ligand framework to optimize electron transfer pathways and stability under light irradiation, aiming to drive reactions like water oxidation or CO2 reduction, which are central to artificial photosynthesis.

    Interactions of this compound Complexes with Biomolecules

    The interaction of this compound complexes with biomolecules is a critical area of study for their application in diagnostics and therapeutics. Ruthenium complexes exhibit various modes of interaction with biological targets, influenced by their structure, charge, and lipophilicity nih.gov.

    Protein Binding Studies and Coordination Modes within Biological Environments

    Ruthenium complexes, including those with iminodiacetic acid ligands, have been investigated for their ability to bind to proteins. The binding mode can vary, often involving coordination to amino acid residues or non-covalent interactions. For instance, some ruthenium complexes can interact with the ATP-binding cavity of proteins, mimicking natural products like staurosporine, which can inhibit kinases uzh.ch. The coordination of IDA ligands to the ruthenium center typically occurs through nitrogen and oxygen atoms, forming stable chelates ontosight.ai. In biological environments, the specific coordination modes of this compound complexes with proteins would depend on the available binding sites on the protein and the lability of the ligands on the ruthenium center. Studies often involve examining the binding affinity and the specific amino acid residues involved in the interaction, which can be crucial for understanding their mechanism of action or for designing targeted therapies mdpi.comuzh.ch.

    Enzyme Active Site Mimicry

    The design of this compound complexes for enzyme active site mimicry involves creating synthetic systems that replicate the catalytic function and specificity of natural enzymes. This often entails designing the complex to possess a similar coordination environment or to present functional groups that can interact with substrates in a manner analogous to an enzyme's active site. Ruthenium's versatile coordination chemistry and ability to adopt various oxidation states make it suitable for mimicking the redox and catalytic functions of metalloenzymes. While specific examples of this compound complexes explicitly mimicking enzyme active sites were not detailed in the provided search results, the general catalytic properties of this compound complexes ontosight.ai and the broader research into ruthenium complexes as enzyme inhibitors mdpi.comuzh.ch suggest this as a promising area. For example, ruthenium complexes have shown inhibitory activity against enzymes like dipeptidyl peptidase 4 (DPP-IV) mdpi.com.

    Bio-conjugation Strategies for this compound Complexes (in a research context)

    In a research context, bio-conjugation strategies for this compound complexes involve covalently linking these complexes to biomolecules to enhance their targeting capabilities, improve their pharmacokinetic profiles, or create novel probes for biological processes nih.govruhr-uni-bochum.de. This approach allows for the precise delivery of the ruthenium complex to specific cellular compartments or molecular targets.

    Common strategies for bio-conjugation include attaching this compound complexes to:

    Peptides : Peptides can act as targeting vectors, guiding the complex to specific receptors on cell surfaces or within cells ruhr-uni-bochum.de. The Metzler-Nolte group, for instance, focuses on synthesizing metal complexes and their bioconjugates with peptides ruhr-uni-bochum.de.

    Oligonucleotides : Covalently linking ruthenium complexes to nucleic acid derivatives like DNA oligonucleotides has emerged as a significant pathway for understanding biological processes, constructing nanomaterials, and developing therapeutic agents nih.gov. This can enable the complex to interact with DNA or RNA, potentially influencing gene expression or acting as diagnostic probes nih.gov.

    Antibodies or other targeting ligands : These can provide highly specific recognition of diseased cells or tissues.

    The goal of these strategies is to combine the unique properties of this compound complexes (e.g., catalytic activity, luminescence, redox properties) with the biological specificity of the conjugated biomolecule, opening avenues for advanced diagnostics, targeted drug delivery, and chemical biology research nih.gov.

    Compound Names and PubChem CIDs

    Future Directions and Emerging Frontiers in Ru Idaa Research

    Development of Novel Idaa Ligand Architectures for Diverse Ru Coordination

    A primary direction in advancing Ru-Idaa chemistry involves the rational design and synthesis of novel Idaa ligand architectures. Modifying the iminodiacetate (B1231623) scaffold allows for precise tuning of the electronic, steric, and photophysical properties of the resulting ruthenium complexes. This approach aims to enhance stability, tailor redox potentials, optimize catalytic activity, and impart specific functionalities. Future efforts will focus on:

    Functionalized Idaa Ligands : Incorporating various functional groups (e.g., chiral centers, redox-active moieties, fluorophores, or groups facilitating supramolecular assembly) onto the Idaa backbone. This enables the creation of this compound complexes with enhanced selectivity, improved sensing capabilities, or specific catalytic pathways.

    Polydentate and Macrocyclic Idaa Derivatives : Designing Idaa-based ligands that offer higher denticity or form macrocyclic structures around the ruthenium center. Such architectures can provide increased kinetic and thermodynamic stability, pre-organize reactive sites, or facilitate cooperative effects.

    Linker and Spacer Engineering : Varying the nature and length of linkers connecting multiple Idaa units or integrating Idaa into larger polymeric structures. This strategy is crucial for developing multimetallic this compound systems or integrating these complexes into extended frameworks.

    The impact of these ligand modifications on the properties of this compound complexes is significant, as illustrated conceptually in the following table:

    Table 1: Conceptual Impact of Idaa Ligand Modifications on this compound Properties

    Ligand Modification StrategyExpected Impact on this compound PropertiesPotential Research Focus
    Introduction of Chiral CentersEnantioselective catalysis, chiral recognitionAsymmetric synthesis, chiral sensing
    Incorporation of Redox-Active GroupsTunable redox potentials, enhanced electron transferElectrocatalysis, energy storage
    Varying Steric BulkModulation of reaction rates, substrate selectivityCatalytic efficiency, selectivity control
    Integration into Polymeric BackbonesImproved stability, heterogeneous catalysis, film formationAdvanced membranes, catalytic coatings
    Creation of Polydentate/Macrocyclic StructuresEnhanced complex stability, pre-organization of active sitesRobust catalysts, supramolecular chemistry

    Advanced Spectroscopic Techniques for In Situ Characterization of this compound Reactivity

    A deeper understanding of this compound reactivity, reaction mechanisms, and transient intermediates is critical for rational design and optimization. Future research will heavily rely on advanced spectroscopic techniques capable of in situ and time-resolved characterization under relevant reaction conditions. Key areas include:

    In Situ X-ray Absorption Spectroscopy (XAS) : Utilizing techniques like XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure) to determine the oxidation state, coordination environment, and local structure of ruthenium during catalytic cycles or photochemical processes. This provides direct insights into the active species.

    Time-Resolved Optical and Vibrational Spectroscopy : Employing ultrafast transient absorption, time-resolved infrared (TRIR), and resonance Raman spectroscopy to probe excited state dynamics, short-lived intermediates, and structural changes on picosecond to microsecond timescales, particularly relevant for photoredox catalysis and light-driven processes.

    In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : Applying advanced NMR techniques (e.g., DOSY NMR, 2D NMR, or hyperpolarized NMR) to monitor ligand exchange, complex formation, and reaction progress in real-time, offering detailed structural and mechanistic information in solution.

    Coupled Spectroelectrochemical Methods : Integrating electrochemical cells with UV-Vis, IR, or Raman spectroscopy to simultaneously monitor redox events and associated structural/electronic changes, elucidating the electrocatalytic mechanisms of this compound complexes.

    Mass Spectrometry (MS) Techniques : Utilizing advanced MS approaches, such as electrospray ionization mass spectrometry (ESI-MS) or ambient ionization MS, to identify reaction intermediates, products, and cluster formation in situ.

    Table 2: Advanced Spectroscopic Techniques for this compound Characterization

    Spectroscopic TechniqueKey Information Provided for this compound SystemsApplication Context
    In Situ XAS (XANES/EXAFS)Ru oxidation state, coordination number, bond distancesCatalytic mechanisms, active site identification
    Time-Resolved UV-Vis/IRExcited state lifetimes, transient intermediates, vibrational changesPhotoredox catalysis, energy transfer processes
    In Situ NMR SpectroscopyLigand exchange, structural dynamics, reaction kineticsSolution-phase reaction monitoring, mechanistic elucidation
    SpectroelectrochemistryRedox-induced structural changes, electrocatalytic pathwaysElectrocatalysis, redox-driven processes
    ESI-MS/Ambient MSIdentification of intermediates, cluster formation, reaction productsMechanistic studies, reaction pathway mapping

    Multiscale Computational Modeling for Complex this compound Systems

    Computational chemistry will play an increasingly vital role in guiding the design, predicting properties, and elucidating mechanisms of this compound complexes. Future research will leverage multiscale modeling approaches to bridge the gap between atomic-level insights and macroscopic behavior. Key computational frontiers include:

    Quantum Mechanical (QM) Calculations : Advanced Density Functional Theory (DFT) and post-Hartree-Fock methods will be employed for accurate prediction of electronic structure, redox potentials, spectroscopic properties, and reaction pathways. Focus will be on incorporating solvation effects and relativistic corrections for ruthenium.

    Molecular Dynamics (MD) Simulations : Classical and ab initio MD simulations will be used to study the dynamic behavior of this compound complexes in solution, ligand flexibility, host-guest interactions, and self-assembly processes, providing insights into conformational changes and solvent effects.

    QM/MM (Quantum Mechanics/Molecular Mechanics) Approaches : For large and complex this compound systems, especially those integrated into biological environments or solid-state matrices, QM/MM methods will enable accurate treatment of the reactive core while efficiently modeling the surrounding environment.

    Machine Learning (ML) and Artificial Intelligence (AI) : ML algorithms will be increasingly applied for high-throughput screening of potential Idaa ligand architectures, predicting properties of new this compound complexes, accelerating materials discovery, and analyzing large datasets from experimental and computational studies.

    Advanced Sampling Techniques : Development and application of sophisticated sampling methods (e.g., metadynamics, umbrella sampling) to explore complex free energy landscapes associated with this compound reactions, including bond formation/cleavage and conformational transitions.

    Table 3: Computational Modeling Approaches for this compound Research

    Computational MethodPrimary Application in this compound ResearchKey Insights Provided
    Quantum Mechanics (DFT)Electronic structure, reaction energetics, spectroscopic predictionRedox potentials, catalytic mechanisms, excited states
    Molecular Dynamics (MD)Dynamic behavior, solvent effects, ligand flexibilityConformational changes, self-assembly, diffusion
    QM/MM SimulationsLarge systems, environmental effects (e.g., biological, solid-state)Enzyme catalysis, surface interactions, complex environments
    Machine Learning/AIHigh-throughput screening, property prediction, data analysisAccelerated discovery, structure-property relationships
    Advanced SamplingExploration of complex reaction pathways and free energy landscapesReaction kinetics, transition states, conformational changes

    Integration of this compound into Advanced Materials for Functional Applications

    A significant future direction involves the integration of this compound complexes into advanced materials to create novel functional systems with enhanced stability, recyclability, and tailored properties. This strategy leverages the unique characteristics of this compound within a larger framework, enabling diverse applications.

    Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) : Incorporating this compound units as nodes or linkers within MOFs and COFs. This allows for the creation of porous, crystalline materials with high surface areas, enabling heterogeneous catalysis, gas sensing, and selective adsorption. The modular nature of MOFs/COFs offers precise control over the local environment of the this compound active sites.

    Polymer Composites and Membranes : Embedding this compound complexes into polymeric matrices or fabricating this compound-functionalized membranes. These materials can be designed for continuous flow catalysis, selective separation, or as robust sensors and actuators. The polymer provides structural integrity and processability.

    Nanoparticle and Nanocomposite Architectures : Grafting this compound complexes onto the surface of inorganic nanoparticles (e.g., silica (B1680970), metal oxides, carbon dots) or integrating them into nanocomposites. This approach can enhance catalytic turnover, improve light harvesting, facilitate charge separation, and enable targeted delivery or imaging applications.

    Thin Films and Coatings : Developing this compound-containing thin films or coatings for surfaces. These functional layers can be utilized in optoelectronic devices, protective coatings with catalytic activity, or as components in electrochemical sensors.

    Self-Assembled Systems : Exploring the self-assembly of this compound complexes into supramolecular structures (e.g., micelles, vesicles, gels). These ordered assemblies can create confined reaction environments, facilitate directional energy transfer, or form responsive materials.

    Table 4: Integration of this compound into Advanced Materials and Functional Applications

    Material PlatformIntegration Strategy for this compoundPotential Functional Applications
    MOFs/COFsLinker or node incorporationHeterogeneous catalysis, gas storage/separation, sensing
    PolymersEncapsulation, covalent graftingContinuous flow catalysis, selective membranes, smart sensors
    NanoparticlesSurface functionalizationHeterogeneous catalysis, photocatalysis, bio-imaging probes
    Thin FilmsDeposition, spin coatingOptoelectronics, surface catalysis, electrochemical sensing
    Self-Assembled SystemsSupramolecular organizationConfined reactions, responsive materials, drug delivery (conceptual)

    Interdisciplinary Approaches in this compound Research

    The future of this compound research will increasingly benefit from synergistic interdisciplinary collaborations, moving beyond traditional chemical boundaries. Complex challenges and innovative applications necessitate a holistic approach that integrates expertise from diverse scientific and engineering fields.

    Chemistry and Materials Science : Continued collaboration between inorganic, organic, physical, and analytical chemists with materials scientists to design new Idaa ligands, synthesize novel this compound complexes, characterize their properties, and integrate them into advanced functional materials.

    Chemistry and Physics : Collaboration with physicists specializing in spectroscopy, theoretical physics, and condensed matter physics to develop and apply advanced characterization techniques (e.g., synchrotron-based methods, ultrafast spectroscopy) and to deepen the theoretical understanding of electronic structure and photophysical processes.

    Chemistry and Engineering : Partnership with chemical engineers, biomedical engineers, and electrical engineers to translate fundamental this compound research into practical applications. This includes process design for scalable synthesis, fabrication of devices, development of sensing platforms, and integration into energy conversion systems.

    Computational Science and Data Science : Close collaboration with computational chemists, computer scientists, and data scientists to develop and apply sophisticated modeling tools (e.g., DFT, MD, QM/MM) and leverage machine learning/AI for accelerated discovery, property prediction, and intelligent data analysis.

    Chemistry and Biological Sciences (with strict focus on chemical aspects) : While avoiding medical claims, interdisciplinary efforts can explore the use of this compound complexes as chemical probes for biological systems (e.g., sensing specific biomolecules, photocatalytic tools for biological transformations in vitro). This requires careful consideration of stability and interaction mechanisms within complex biological environments.

    These interdisciplinary approaches will foster a comprehensive understanding of this compound systems, accelerate the discovery of new functionalities, and facilitate the translation of fundamental chemical insights into real-world technological solutions across catalysis, energy, sensing, and advanced materials.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.